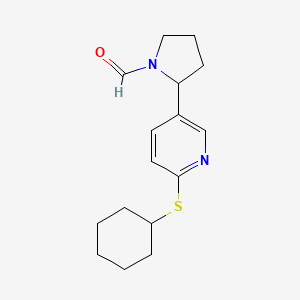
2-(6-(Cyclohexylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-(Cyclohexylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde is a complex organic compound that features a pyrrolidine ring, a pyridine ring, and a cyclohexylthio group
Preparation Methods
The synthesis of 2-(6-(Cyclohexylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde typically involves multiple steps. One common synthetic route starts with the preparation of the pyridine ring, followed by the introduction of the cyclohexylthio group. The pyrrolidine ring is then constructed, and finally, the carbaldehyde group is introduced. The reaction conditions often involve the use of catalysts and specific reagents to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
2-(6-(Cyclohexylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group into a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Scientific Research Applications
2-(6-(Cyclohexylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(6-(Cyclohexylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved .
Comparison with Similar Compounds
2-(6-(Cyclohexylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and may have similar biological activities.
Pyridine derivatives: These compounds share the pyridine ring and are known for their antimicrobial and antiviral properties.
Cyclohexylthio derivatives: These compounds share the cyclohexylthio group and may have unique chemical properties.
Properties
Molecular Formula |
C16H22N2OS |
|---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
2-(6-cyclohexylsulfanylpyridin-3-yl)pyrrolidine-1-carbaldehyde |
InChI |
InChI=1S/C16H22N2OS/c19-12-18-10-4-7-15(18)13-8-9-16(17-11-13)20-14-5-2-1-3-6-14/h8-9,11-12,14-15H,1-7,10H2 |
InChI Key |
PDPKBANZJIWUNW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)SC2=NC=C(C=C2)C3CCCN3C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N-cyclopropyl-3-methylbutanamide](/img/structure/B11802164.png)

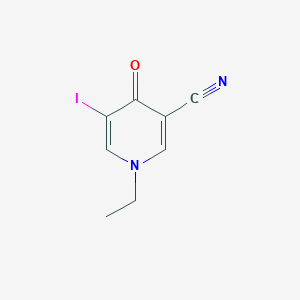
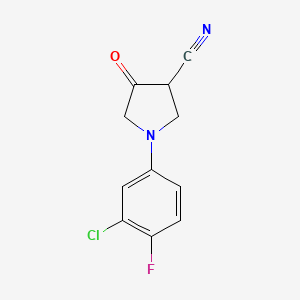
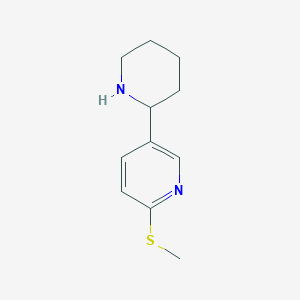

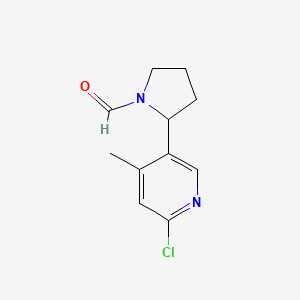
![4-(Benzo[d]thiazol-2-yl)-1H-pyrrole-3-carbonitrile](/img/structure/B11802213.png)
![N-Methyl-1-(3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine](/img/structure/B11802219.png)




